Summary of the Application: The compound “5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine” has been identified as a potent inhibitor of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer . This pathway is crucial for cell survival and proliferation, so inhibiting it can have therapeutic effects in cancer treatment .
Results or Outcomes: The compound was found to inhibit the phosphorylation of AKT in human cancer cells . This modulation of the PI3K/AKT/mTOR pathway could potentially lead to decreased survival and proliferation of cancer cells . Further evaluation in vivo (in a living organism) against SKOV-3 xenograft models demonstrated that a dose-dependent antitumor efficacy was achieved .
The key features of the molecule include:
GNE-477 functions primarily through the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cellular growth, proliferation, and survival. The compound exhibits its activity by binding to the ATP-binding site of these kinases, effectively blocking their enzymatic activity. The inhibition mechanism can be summarized as follows:
GNE-477 has shown significant biological activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of renal cell carcinoma cells at low nanomolar concentrations (IC50 values of 4 nmol/L for PI3K and 21 nmol/L for mTOR) . In vivo experiments further support its efficacy, showing tumor regression in animal models treated with GNE-477. The compound's dual action on both PI3K and mTOR makes it a promising candidate for targeted cancer therapies.
The synthesis of GNE-477 involves several key steps:
The detailed synthetic pathway allows for scalability and adaptability in producing analogs for further research.
GNE-477 is primarily investigated for its applications in oncology, specifically as a treatment for renal cell carcinoma and potentially other cancers characterized by aberrant activation of the PI3K/mTOR pathway. Its ability to effectively inhibit tumor growth positions it as a candidate for clinical trials aimed at evaluating its therapeutic potential in various malignancies.
Interaction studies have focused on GNE-477's effects on various cellular pathways and its interactions with other therapeutic agents. Notably, GNE-477 has been shown to synergize with other chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects. Studies also indicate that GNE-477 can modulate immune responses within the tumor microenvironment, making it an interesting candidate for combination therapies involving immunomodulators .
GNE-477 shares structural similarities with several other dual inhibitors targeting the PI3K/mTOR pathway. Here are some comparable compounds:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| GDC-0941 | PI3K inhibitor | Selective for class I PI3K isoforms |
| AZD8055 | mTOR inhibitor | Potent against both mTORC1 and mTORC2 |
| BEZ235 | Dual PI3K/mTOR inhibitor | Also inhibits DNA-dependent protein kinase |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Demonstrated anti-tumor activity |
GNE-477's unique combination of potency against both phosphoinositide 3-kinase and mammalian target of rapamycin sets it apart from other inhibitors. Its structural modifications lead to enhanced pharmacokinetic properties, making it a promising candidate in cancer therapy compared to its counterparts .
GNE-477 is a dual‐class phosphatidylinositol-3-kinase/ mechanistic target of rapamycin inhibitor that retains nanomolar potency against all class I PI3K catalytic isoforms yet shows a clear preference for the α and δ variants.
| Isoform | IC₅₀ (nM) | Selectivity vs. PI3K α | Reference |
|---|---|---|---|
| PI3K α (p110α) | 4 | – | [1] |
| PI3K δ (p110δ) | 6 | 1.5-fold | [1] |
| PI3K γ (p110γ) | 15 | 3.8-fold | [1] |
| PI3K β (p110β) | 86 | 21.5-fold | [1] |
These data establish GNE-477 as a pan-class I PI3K inhibitor with an α ≈ δ > γ ≫ β potency rank order, matching the isozyme hierarchy required for broad PI3K-Akt pathway suppression in oncogenic settings.
Biochemical progress-curve analysis against full-length mechanistic target of rapamycin revealed an apparent inhibition constant (K_i,app) of 21 nM, indicating tight, reversible occupancy of the catalytic cleft [2] [3]. Cellular phospho-biomarker studies further demonstrate equipotent blockade of mTORC1 (p-p70 S6K^Thr389) and mTORC2 (p-Akt^Ser473) signalling within minutes of compound exposure, confirming rapid association kinetics consistent with classical ATP-competitive binding [4] [5].
Heffron and colleagues introduced a single methyl substituent at the 7-position of the thienopyrimidine scaffold to disrupt π–π stacking and lower crystal lattice energy. The subtle desymmetrisation:
The 4-morpholino thieno[3,2-d]pyrimidine nucleus presents:
| Target enzyme | Assay format | Parameter | Value | Reference |
|---|---|---|---|---|
| PI3K α | Recombinant enzyme, ATP = 1 µM | IC₅₀ | 4 nM | [1] |
| PI3K β | Same as above | IC₅₀ | 86 nM | [1] |
| PI3K δ | Same as above | IC₅₀ | 6 nM | [1] |
| PI3K γ | Same as above | IC₅₀ | 15 nM | [1] |
| mTOR (kinase domain) | FRET progress-curve | K_i,app | 21 nM | [2] [3] |
Comprehensive affinity profiling against >200 serine/threonine and tyrosine kinases showed <5% of kinases inhibited >70% at 1 µM, underscoring the compound’s narrow target spectrum [10]. Apart from class I PI3K isoforms and mTOR, no PIKK family member other than DNA-dependent protein kinase showed measurable binding (DNA-PK IC₅₀ ≈ 210 nM), affording a selectivity window of at least ten-fold relative to the primary targets [10] [3].
| Kinase family | Hit rate (>70% inhibition @ 1 µM) | Most sensitive off-target (IC₅₀) | Selectivity factor vs. PI3K α | |
|---|---|---|---|---|
| AGC, CAMK, CK | 0% | none | >250× | [10] |
| CMGC (MAPK/CDK) | 0% | none | >250× | [10] |
| PIKK (DNA-PK) | 1 member | 210 nM | ≥50× | [3] |
These data confirm that GNE-477 retains class-targeted potency while sparing the broader kinome, a prerequisite for minimising signal-network compensation in translational studies.